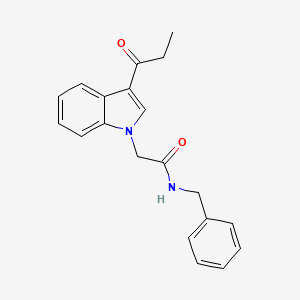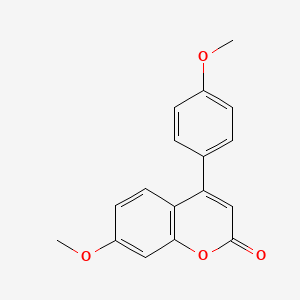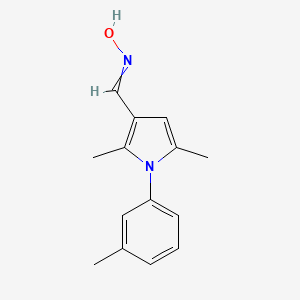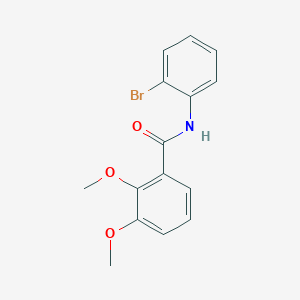
N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide, also known as BPAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BPAA belongs to the class of indole derivatives and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide involves binding to the benzodiazepine site on GABA-A receptors. This binding enhances the activity of the receptor, leading to increased inhibition of neuronal activity. N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide has been shown to have a higher affinity for the α1 subunit-containing GABA-A receptors, which are predominantly expressed in the brain.
Biochemical and Physiological Effects:
N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. This results in anxiolytic, anticonvulsant, and sedative effects. N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide has also been shown to exhibit anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has a high purity and can be easily characterized using various analytical techniques. However, N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to use in in vitro experiments. N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide also has a short half-life, which can limit its efficacy in in vivo experiments.
Orientations Futures
There are several future directions for the research on N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide. One potential direction is to investigate its potential as a treatment for anxiety disorders, epilepsy, and other neurological disorders. Another direction is to explore its anti-inflammatory and antioxidant effects and its potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to optimize the synthesis method of N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide and improve its solubility and half-life for better efficacy in lab experiments.
Méthodes De Synthèse
The synthesis of N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide involves the reaction of 3-(1H-indol-3-yl)propanoic acid with benzylamine in the presence of acetic anhydride and a catalyst. The reaction proceeds through an amide formation mechanism and yields N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide as a white crystalline solid. The purity of N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide can be further improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide has shown potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of GABA-A receptors, which are the major inhibitory neurotransmitter receptors in the brain. N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. This makes N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide a potential candidate for the treatment of anxiety disorders, epilepsy, and other neurological disorders.
Propriétés
IUPAC Name |
N-benzyl-2-(3-propanoylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-19(23)17-13-22(18-11-7-6-10-16(17)18)14-20(24)21-12-15-8-4-3-5-9-15/h3-11,13H,2,12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLMWOXLFUSXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(3-propanoyl-1H-indol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5693673.png)
![3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)



![methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5693704.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)
![6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)




![N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5693763.png)